- Preparation of N-substituted derivatives of azole heterocyclic peptoids as serine protease inhibitors, United States, , ,
Cas no 95582-17-5 ((S)-3-Cbz-amino-2-piperidone)

(S)-3-Cbz-amino-2-piperidone structure
상품 이름:(S)-3-Cbz-amino-2-piperidone
CAS 번호:95582-17-5
MF:C13H16N2O3
메가와트:248.277743339539
MDL:MFCD08166408
CID:799613
PubChem ID:11482034
(S)-3-Cbz-amino-2-piperidone 화학적 및 물리적 성질
이름 및 식별자
-
- (S)-3-(Cbz-amino)-2-piperidone
- (S)?-?3-?Cbz-?Aminopiperidin-?2-?one
- (S)-3-CBZ-AMINO-2-PIPERIDONE
- benzyl N-[(3S)-2-oxopiperidin-3-yl]carbamate
- Carbamic acid,[(3S)-2-oxo-3-piperidinyl]-, phenylmethyl ester (9CI)
- (S)-3-N-Cbz-Aminopiperidin-2-one
- (S)-3-Benzyloxycarbonylamino-2-piperidone
- Benzyl (S)-2-oxopiperidin-3-ylcarbamate
- (S)-Benzyl (2-oxopiperidin-3-yl)carbamate
- (S)-benzyl 2-oxopiperidin-3-ylcarbamate
- Carbamic acid, [(3S)-2-oxo-3-piperidinyl]-, phenylmethyl ester
- (S)-Nenzyl (2-oxopiperidin-3-yl)carbamate
- KVHNKJHAXXEKFU-NSHDSACASA-N
- 6528AJ
- FCH3601537
- AB43572
- (S)-3-benzy
- Carbamic acid, (2-oxo-3-piperidinyl)-, phenylmethyl ester, (S)- (ZCI)
- Carbamic acid, [(3S)-2-oxo-3-piperidinyl]-, phenylmethyl ester (9CI)
- (3S)-3-Benzyloxycarbonylamino-2-piperidinone
- 95582-17-5
- A845337
- W-205548
- MFCD08166408
- AKOS015918106
- VDA58217
- DTXSID40467310
- EN300-6735227
- SCHEMBL4078569
- benzyl N-[(3S)-2-oxo-3-piperidyl]carbamate
- (phenylmethyl) N-[(3S)-2-oxidanylidenepiperidin-3-yl]carbamate
- AS-37240
- (3S)-3-benzyloxycarbonylamino-2-piperidone
- Benzyl(S)-2-oxopiperidin-3-ylcarbamate 95%
- Benzyl [(3S)-2-oxopiperidin-3-yl]carbamate
- N-[(3S)-2-oxo-3-piperidinyl]carbamic acid (phenylmethyl) ester
- (S)-3-Cbz-aminopiperidin-2-one
- (S)-(2-OXO-PIPERIDIN-3-YL)-CARBAMIC ACID BENZYL ESTER
- (S)-3-Cbz-amino-2-piperidone
-
- MDL: MFCD08166408
- 인치: 1S/C13H16N2O3/c16-12-11(7-4-8-14-12)15-13(17)18-9-10-5-2-1-3-6-10/h1-3,5-6,11H,4,7-9H2,(H,14,16)(H,15,17)/t11-/m0/s1
- InChIKey: KVHNKJHAXXEKFU-NSHDSACASA-N
- 미소: N([C@H]1CCCNC1=O)C(=O)OCC1C=CC=CC=1
계산된 속성
- 정밀분자량: 248.11600
- 동위원소 질량: 248.11609238g/mol
- 동위원소 원자 수량: 0
- 수소 결합 공급체 수량: 2
- 수소 결합 수용체 수량: 3
- 중원자 수량: 18
- 회전 가능한 화학 키 수량: 4
- 복잡도: 301
- 총 키 단위 수량: 1
- 원자 구조의 중심 수량을 확정하다.: 1
- 불확정 원자 입체 중심 수량: 0
- 화학 키 입체 구조의 중심 수량을 확정하다.: 0
- 불확정 화학 키 입체 중심 수량: 0
- 토폴로지 분자 극성 표면적: 67.4
- 소수점 매개변수 계산 참조값(XlogP): 1.3
실험적 성질
- 색과 성상: White to Yellow Solid
- 밀도: 1.22±0.1 g/cm3 (20 ºC 760 Torr),
- 융해점: 101-102 ºC
- 비등점: 502.5℃at760mmHg
- 용해도: 미용성(1.1g/l)(25ºC),
- PSA: 67.43000
- LogP: 1.91110
(S)-3-Cbz-amino-2-piperidone 보안 정보
- 신호어:Warning
- 피해 선언: H302
- 경고성 성명: P264;P270;P301+P312;P330
- 저장 조건:Room temperature
(S)-3-Cbz-amino-2-piperidone 세관 데이터
- 세관 번호:2933790090
- 세관 데이터:
?? ?? ??:
2933790090개요:
2933790090 기타 네세틸아미드.부가가치세: 17.0%?? ???:9.0% ?? ??: 없음??? ??:9.0% ????:20.0%
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요약:
2933790090. 기타 네세틸아미드.부가가치세: 17.0%. 환급률: 9.0%.??? ??:9.0%. General tariff:20.0%
(S)-3-Cbz-amino-2-piperidone 가격추가 >>
기업 | No. | 상품 이름 | Cas No. | 순결 | 사양 | 가격 | 업데이트 시간 | 문의 |
---|---|---|---|---|---|---|---|---|
Chemenu | CM180643-5g |
(S)-Benzyl (2-oxopiperidin-3-yl)carbamate |
95582-17-5 | 95% | 5g |
$654 | 2021-08-05 | |
Chemenu | CM180643-1g |
(S)-Benzyl (2-oxopiperidin-3-yl)carbamate |
95582-17-5 | 95% | 1g |
$292 | 2024-07-18 | |
abcr | AB284225-250 mg |
(S)-(2-Oxo-piperidin-3-yl)-carbamic acid benzyl ester, 97%; . |
95582-17-5 | 97% | 250 mg |
€147.40 | 2023-07-20 | |
abcr | AB284225-1 g |
(S)-(2-Oxo-piperidin-3-yl)-carbamic acid benzyl ester, 97%; . |
95582-17-5 | 97% | 1 g |
€289.00 | 2023-07-20 | |
Enamine | EN300-6735227-1.0g |
benzyl N-[(3S)-2-oxopiperidin-3-yl]carbamate |
95582-17-5 | 95.0% | 1.0g |
$76.0 | 2025-03-13 | |
Enamine | EN300-6735227-2.5g |
benzyl N-[(3S)-2-oxopiperidin-3-yl]carbamate |
95582-17-5 | 95.0% | 2.5g |
$166.0 | 2025-03-13 | |
Enamine | EN300-6735227-0.05g |
benzyl N-[(3S)-2-oxopiperidin-3-yl]carbamate |
95582-17-5 | 95.0% | 0.05g |
$19.0 | 2025-03-13 | |
Enamine | EN300-6735227-5.0g |
benzyl N-[(3S)-2-oxopiperidin-3-yl]carbamate |
95582-17-5 | 95.0% | 5.0g |
$308.0 | 2025-03-13 | |
AstaTech | 57626-0.25/G |
(S)-3-N-CBZ-AMINOPIPERIDIN-2-ONE |
95582-17-5 | 97% | 0.25g |
$199 | 2023-09-16 | |
abcr | AB284225-250mg |
(S)-(2-Oxo-piperidin-3-yl)-carbamic acid benzyl ester, 97%; . |
95582-17-5 | 97% | 250mg |
€144.50 | 2025-02-21 |
(S)-3-Cbz-amino-2-piperidone 합성 방법
합성회로 1
반응 조건
1.1 Reagents: Hexamethyldisilazane Solvents: Acetonitrile ; 48 h, reflux
참조
합성회로 2
반응 조건
1.1 Reagents: Hexamethyldisilazane Solvents: Acetonitrile ; 48 h, reflux
참조
- Preparation of azole heterocyclic peptoids as serine protease inhibitors, United States, , ,
합성회로 3
반응 조건
1.1 Reagents: 4-Methylmorpholine , Potassium hydroxide , Triphosgene Solvents: Acetonitrile , Water ; 20 °C
1.2 Reagents: Ammonium chloride Solvents: Water ; 15 s, 20 °C
1.2 Reagents: Ammonium chloride Solvents: Water ; 15 s, 20 °C
참조
- Rapid and Mild Lactamization Using Highly Electrophilic Triphosgene in a Microflow ReactorChemistry - A European Journal, 2021, 27(27), 7525-7532,
합성회로 4
반응 조건
1.1 Reagents: Hexamethyldisilazane Solvents: Acetonitrile ; 48 h, reflux
참조
- Preparation of prolinyl peptide analogs as serine protease inhibitors, United States, , ,
합성회로 5
반응 조건
1.1 Reagents: Hexamethyldisilazane Solvents: Acetonitrile ; 48 h, reflux
참조
- Preparation of azole heterocyclic peptoids containing keto or diketo ring systems as serine protease inhibitors, United States, , ,
합성회로 6
반응 조건
1.1 Reagents: Hexamethyldisilazane Solvents: Acetonitrile ; 48 h, reflux
참조
- Preparation of N-substituted prolinyl peptide analogs as serine protease inhibitors, United States, , ,
합성회로 7
반응 조건
1.1 Reagents: Sodium carbonate Solvents: Methanol ; 6 h, reflux; reflux → 0 °C
1.2 1 h, rt
1.2 1 h, rt
참조
- Preparation of optically-active octahydropyrrolo[3,2-b]pyridin-2-one derivatives and their intermediates, Japan, , ,
합성회로 8
반응 조건
1.1 Reagents: Thionyl chloride Solvents: Methanol ; 30 min, < 10 °C; overnight, rt
1.2 Reagents: Sodium hydroxide Solvents: Water ; 4 h, pH 8 - 9, rt; rt → 0 °C
1.3 30 min, 0 °C
1.4 Reagents: Sodium hydroxide Solvents: Water ; pH 8 - 9; 30 min
1.5 Solvents: Diethyl ether ; 30 min
1.2 Reagents: Sodium hydroxide Solvents: Water ; 4 h, pH 8 - 9, rt; rt → 0 °C
1.3 30 min, 0 °C
1.4 Reagents: Sodium hydroxide Solvents: Water ; pH 8 - 9; 30 min
1.5 Solvents: Diethyl ether ; 30 min
참조
- Preparation of sulfonamide lactams as Factor Xa inhibitors, United States, , ,
합성회로 9
반응 조건
1.1 Reagents: Hexamethyldisilazane Solvents: Acetonitrile ; 48 h, reflux
참조
- preparation of proline analog peptides as serine protease inhibitors, United States, , ,
합성회로 10
반응 조건
1.1 Reagents: N-Methyl-2-pyrrolidone , 1-Hydroxybenzotriazole , 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride Solvents: Acetonitrile ; overnight, rt
참조
- Preparation of azacycloalkanone serine protease inhibitors, World Intellectual Property Organization, , ,
합성회로 11
반응 조건
1.1 Reagents: Thionyl chloride Solvents: Methanol ; 30 min, < 10 °C; overnight, rt
1.2 Reagents: Sodium hydroxide Solvents: Water ; 4 h, pH 8 - 9, rt; rt → 0 °C
1.3 30 min, 0 °C
1.4 Reagents: Sodium hydroxide Solvents: Water ; pH 8 - 9; 30 min
1.5 Solvents: Diethyl ether ; 30 min
1.2 Reagents: Sodium hydroxide Solvents: Water ; 4 h, pH 8 - 9, rt; rt → 0 °C
1.3 30 min, 0 °C
1.4 Reagents: Sodium hydroxide Solvents: Water ; pH 8 - 9; 30 min
1.5 Solvents: Diethyl ether ; 30 min
참조
- Preparation of arylsulfonamidopiperidones as inhibitors of Factor Xa., World Intellectual Property Organization, , ,
합성회로 12
반응 조건
1.1 Reagents: Triethylamine , O-(Benzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium tetrafluoroborate Solvents: Dimethylformamide ; pH 8.5, rt; 16 h, rt
1.2 Reagents: Triethylamine ; pH 8.5, rt
1.2 Reagents: Triethylamine ; pH 8.5, rt
참조
- Preparation of backbone-cyclized peptide derivatives as serine protease and thrombin inhibitors, World Intellectual Property Organization, , ,
합성회로 13
반응 조건
1.1 Reagents: Hexamethyldisilazane Solvents: Acetonitrile ; 48 h, reflux
참조
- Preparation of fused cycloheptane azole heterocyclic peptoids as serine protease inhibitors, United States, , ,
합성회로 14
반응 조건
1.1 Reagents: Hexamethyldisilazane Solvents: Acetonitrile ; 48 h, reflux
참조
- Preparation of heterocyclic compounds as serine protease inhibitors, United States, , ,
합성회로 15
반응 조건
1.1 Reagents: Hexamethyldisilazane Solvents: Acetonitrile ; 48 h, reflux
참조
- Preparation of oxadiazole peptide analogs as serine protease inhibitors, World Intellectual Property Organization, , ,
합성회로 16
반응 조건
1.1 Reagents: Cobalt chloride (CoCl2) , Sodium borohydride Solvents: Methanol
참조
- Synthesis of L-[5-11C]ornithineJournal of Labelled Compounds and Radiopharmaceuticals, 1989, 27(9), 1079-90,
합성회로 17
반응 조건
1.1 Reagents: Hexamethyldisilazane Solvents: Acetonitrile ; 48 h, reflux; reflux → rt
1.2 Solvents: Methanol ; cooled
1.2 Solvents: Methanol ; cooled
참조
- Preparation of tripeptoid analogs as serine protease inhibitors, United States, , ,
합성회로 18
반응 조건
1.1 Reagents: Thionyl chloride Solvents: Methanol ; 0 °C; 20 min, 0 °C
1.2 3 h, 0 °C; 0 °C → rt; 19 h, rt
1.3 Reagents: Sodium bicarbonate Solvents: Water ; 0 °C; 15 h, rt
1.4 Reagents: Sodium bicarbonate Solvents: Tetrahydrofuran ; 0 °C; 18 h, rt
1.2 3 h, 0 °C; 0 °C → rt; 19 h, rt
1.3 Reagents: Sodium bicarbonate Solvents: Water ; 0 °C; 15 h, rt
1.4 Reagents: Sodium bicarbonate Solvents: Tetrahydrofuran ; 0 °C; 18 h, rt
참조
- First synthesis and determination of the absolute configuration of sulphostin, a novel inhibitor of dipeptidyl peptidase IVJournal of Natural Products, 2004, 67(6), 999-1004,
합성회로 19
반응 조건
1.1 Reagents: Thionyl chloride Solvents: Methanol ; < 0 °C; 3 h, 50 - 55 °C
1.2 Reagents: Sodium carbonate Solvents: Water ; 2 h, < 5 °C; 10 h, rt
1.3 Reagents: Sodium bicarbonate Solvents: Tetrahydrofuran ; 1 h, rt
1.4 < 10 °C; 1 h, rt
1.2 Reagents: Sodium carbonate Solvents: Water ; 2 h, < 5 °C; 10 h, rt
1.3 Reagents: Sodium bicarbonate Solvents: Tetrahydrofuran ; 1 h, rt
1.4 < 10 °C; 1 h, rt
참조
- Development of a Large-Scale Synthesis of Sulphostin, a Dipeptidyl Peptidase IV InhibitorOrganic Process Research & Development, 2005, 9(5), 570-576,
합성회로 20
(S)-3-Cbz-amino-2-piperidone Raw materials
- Butanoic acid, 4-cyano-2-[[(phenylmethoxy)carbonyl]amino]-, (2,4,6-trimethylphenyl)methyl ester, (S)-
- N2-Benzyloxycarbonyl-L-ornithine
- (s)-3-Aminopiperidin-2-one
- Z-Orn-Oh.hcl
- (2S)-2,5-diaminopentanoic acid
- H-Orn-OMe Dihydrochloride
- (S)-ornithine hydrochloride
(S)-3-Cbz-amino-2-piperidone Preparation Products
(S)-3-Cbz-amino-2-piperidone 관련 문헌
-
Taoyi Chen,Thomas A. Manz RSC Adv., 2019,9, 17072-17092
-
Yao Xu,Xiang Wang,Kang Song,Jun Du,Jinliang Liu,Yuqing Miao,Yuhao Li RSC Adv., 2021,11, 15323-15331
-
Marya Ahmed,Kazuhiko Ishihara,Ravin Narain Chem. Commun., 2014,50, 2943-2946
-
Xueying Zheng,Zhenyi Gu,Xuyang Liu,Zhongqiang Wang,Jiayun Wen,Xinglong Wu,Wei Luo,Yunhui Huang Energy Environ. Sci., 2020,13, 1788-1798
-
Pranjal Chandra,Hui-Bog Noh,Yoon-Bo Shim Chem. Commun., 2013,49, 1900-1902
95582-17-5 ((S)-3-Cbz-amino-2-piperidone) 관련 제품
- 133407-82-6(MG-132)
- 940868-17-7(Benzyl 2-carbamoylpiperidine-1-carboxylate)
- 34079-31-7(Cbz-L-Prolinamide)
- 133407-86-0(MG-115)
- 179915-11-8((R)-3-N-Cbz-amino-2,6-dioxo-piperidine)
- 117591-20-5(Calpeptin)
- 1249343-09-6(1-bromo-2-(propan-2-yloxy)cycloheptane)
- 1806746-11-1(3-(Difluoromethyl)-4-methyl-6-nitro-2-(trifluoromethoxy)pyridine)
- 1804630-79-2(3-(Fluoromethyl)-5-hydroxy-2-(trifluoromethoxy)-4-(trifluoromethyl)pyridine)
- 1270323-01-7(2-amino-2-(1-methyl-1H-indol-2-yl)acetic acid)
추천 공급업체
Amadis Chemical Company Limited
(CAS:95582-17-5)(S)-3-Cbz-amino-2-piperidone

순결:99%/99%/99%/99%/99%
재다:5.0g/10.0g/25.0g/50.0g/100.0g
가격 ($):216.0/367.0/808.0/1373.0/2335.0